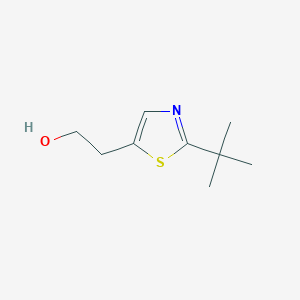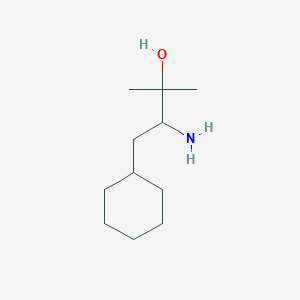
(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a brominated thiophene ring attached to the alpha carbon of the amino acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by coupling with an amino acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of thiophene derivatives followed by coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the bromine atom can yield the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where thiophene-based compounds have shown efficacy .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Bromothiophene: A simpler brominated thiophene derivative used in similar synthetic applications.
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group, used in the synthesis of heterocyclic compounds.
Uniqueness: (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid is unique due to the presence of both an amino acid structure and a brominated thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler thiophene derivatives.
Propriétés
Formule moléculaire |
C7H8BrNO2S |
|---|---|
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
Clé InChI |
LROMXNHLKPFYBJ-YFKPBYRVSA-N |
SMILES isomérique |
C1=CSC(=C1Br)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CSC(=C1Br)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13242703.png)
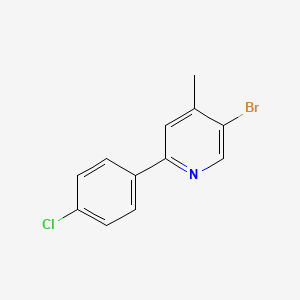
![6-(3,3-Dimethylbutanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13242715.png)

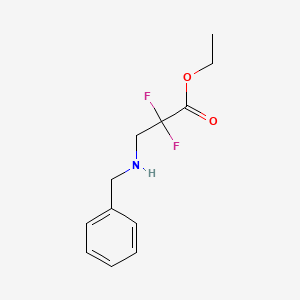
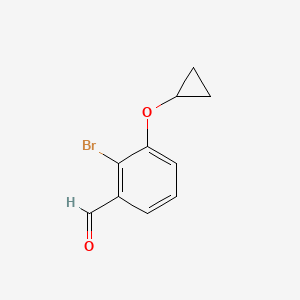

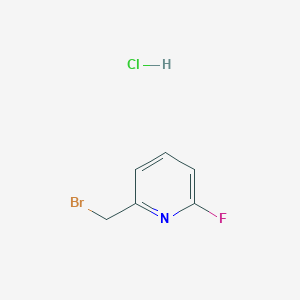
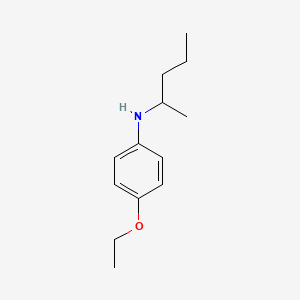
![[(4-Chlorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13242758.png)
